
Ketotifen fumarate
Vue d'ensemble
Description
Ketotifen fumarate (4,9-dihydro-4-(1-methyl-4-piperidinylidene)-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one fumarate) is a dual-action pharmacological agent combining histamine H1-receptor antagonism and mast cell stabilization properties. It is clinically used for the prophylaxis and treatment of allergic conditions, including asthma, allergic rhinitis, and allergic conjunctivitis. The drug is administered orally, topically (ophthalmic solutions), or via transdermal patches, with an oral bioavailability of approximately 50% due to hepatic first-pass metabolism. Its mechanism involves inhibiting IgE-mediated release of inflammatory mediators (e.g., histamine, leukotrienes) and suppressing intracellular signaling pathways such as MAPK (p38, ERK, JNK).
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le kétotifène peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction du 4-chlorobenzo[b]thiophène avec la 1-méthylpipéridine en présence d'une base pour former l'intermédiaire 4-(1-méthylpipéridin-4-ylidène)benzo[b]thiophène. Cet intermédiaire est ensuite cyclisé pour former le kétotifène .
Méthodes de production industrielle
Dans les milieux industriels, le fumarate de kétotifène est souvent produit en dissolvant le kétotifène dans de l'eau pour injection, en ajoutant de l'acide éthylènediaminetétraacétique et de la glycérine, et en ajustant le pH avec de l'hydroxyde de sodium. La solution est ensuite stérilisée et filtrée avant d'être remplie dans des dispositifs de pulvérisation nasale .
Analyse Des Réactions Chimiques
Types de réactions
Le kétotifène subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions courantes
Oxydation : Le kétotifène réagit avec le sulfate de cérium(IV) en milieu acide sulfurique pour former du kétotifène sulfoxyde.
Réduction : Les réactions de réduction spécifiques du kétotifène sont moins documentées, mais des conditions de réduction générales peuvent être appliquées.
Substitution : Des réactions de substitution peuvent se produire sur le cycle pipéridine ou le cycle thiophène dans des conditions appropriées.
Principaux produits
Oxydation : Kétotifène sulfoxyde.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le kétotifène a une large gamme d'applications de recherche scientifique :
Biologie : Enquête sur ses effets sur la stabilisation des mastocytes et le blocage des récepteurs de l'histamine.
Médecine : Utilisé dans le traitement des conditions allergiques, de l'asthme et des troubles liés aux mastocytes.
Industrie : Formulé en diverses formes pharmaceutiques, notamment des comprimés, des sirops et des pulvérisations nasales.
Mécanisme d'action
Le kétotifène agit en bloquant les récepteurs H1 de l'histamine présents sur diverses cellules de l'organisme, telles que les muscles lisses, l'endothélium et les cellules nerveuses . Cela empêche la liaison de l'histamine à ces récepteurs, réduisant les symptômes des réactions médiées par l'histamine comme les démangeaisons, les éternuements, la respiration sifflante et le gonflement . Le kétotifène empêche également la libération d'histamine et d'autres substances inflammatoires des mastocytes . De plus, il fonctionne comme un antagoniste des leucotriènes et un inhibiteur de la phosphodiestérase, contribuant davantage à ses effets anti-inflammatoires .
Applications De Recherche Scientifique
Allergic Conjunctivitis
Ketotifen fumarate is extensively used in ophthalmic solutions for treating allergic conjunctivitis. A notable study demonstrated that a 0.025% ophthalmic solution significantly reduced symptoms such as itching and redness compared to placebo. In a randomized controlled trial involving 519 subjects, the responder rate for ketotifen was 49.5% versus 33.0% for placebo (p = 0.02) .
Table 1: Efficacy of this compound in Allergic Conjunctivitis
Treatment Group | Responder Rate (%) | p-value |
---|---|---|
This compound 0.025% | 49.5 | 0.02 |
Placebo | 33.0 | |
Levocabastine 0.05% | Not specified | <0.05 |
Asthma Management
Ketotifen is also utilized in managing mild atopic asthma due to its ability to inhibit bronchoconstriction and reduce airway hyperreactivity. Studies indicate that ketotifen can effectively decrease the frequency of asthma attacks by mitigating inflammatory responses in the airways .
Case Study 1: Seasonal Allergic Conjunctivitis
A patient with seasonal allergic conjunctivitis was treated with this compound eye drops, resulting in significant symptom relief within minutes of administration, demonstrating its rapid onset of action .
Case Study 2: Asthma Management
In a clinical setting, patients with mild asthma experienced fewer exacerbations when treated with oral ketotifen alongside standard therapy, highlighting its role as an adjunctive treatment .
Safety Profile
This compound is generally well-tolerated with a low incidence of adverse effects. Common side effects include mild ocular irritation and drowsiness, which are typically transient . The comprehensive safety evaluations conducted during clinical trials have established its favorable risk-benefit profile.
Mécanisme D'action
Ketotifen acts by blocking the H1 histamine receptors found on various cells in the body, such as smooth muscle, endothelium, and nerve cells . This prevents the binding of histamine to these receptors, reducing symptoms of histamine-mediated reactions like itching, sneezing, wheezing, and swelling . Ketotifen also prevents the release of histamine and other inflammatory substances from mast cells . Additionally, it functions as a leukotriene antagonist and a phosphodiesterase inhibitor, further contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Efficacy in Allergic Conjunctivitis
Ketotifen fumarate (0.025% ophthalmic solution) demonstrates superior efficacy compared to other antihistamines and mast cell stabilizers:
Key Findings :
- In environmental trials, ketotifen reduced signs/symptoms of seasonal allergic conjunctivitis (SAC) by 92%, outperforming levocabastine (72%) and matching olopatadine.
- Adverse event rates were similar across treatments, confirming ketotifen’s favorable safety profile.
Efficacy in Asthma and Mast Cell Stabilization
Ketotifen’s dual mechanism provides advantages over single-action agents:
Key Findings :
- Ketotifen suppressed β-hexosaminidase release (85% at 25 µM) and ROS generation (78%) in IgE-mediated RBL-2H3 cell degranulation, outperforming plant-derived flavonoids like quercetin (50% inhibition).
- In clinical studies, ketotifen matched Salvia miltiorrhiza in asthma control but additionally reduced serum IgE levels.
Efficacy in Allergic Rhinitis
Compared to older antihistamines, ketotifen offers prolonged action with fewer side effects:
Key Findings :
- In a double-blind study, ketotifen (1 mg twice daily) achieved 88% symptom reduction in perennial rhinitis vs. 75% for clemastine.
- Promethazine, while effective, caused significant sedation, limiting its utility.
Pharmacokinetic and Formulation Advantages
Ketotifen’s versatility in delivery systems enhances compliance:
Key Findings :
Activité Biologique
Ketotifen fumarate is a potent antihistamine and mast cell stabilizer widely used in the treatment of allergic conditions, particularly allergic conjunctivitis and asthma. Its multifaceted biological activity is attributed to its ability to block histamine H1 receptors, inhibit the release of inflammatory mediators, and modulate immune responses. This article reviews the biological activity of this compound, supported by clinical studies, mechanisms of action, and efficacy data.
This compound exhibits several mechanisms that contribute to its therapeutic effects:
- Histamine H1 Receptor Antagonism : Ketotifen acts as a non-competitive antagonist of H1 receptors, preventing histamine from exerting its effects on target tissues, which is crucial in managing allergic reactions .
- Mast Cell Stabilization : The compound stabilizes mast cells, thereby inhibiting the release of histamine and other mediators such as leukotrienes and platelet-activating factor (PAF) during allergic responses .
- Eosinophil Inhibition : Ketotifen reduces eosinophil chemotaxis and activation, which are significant in the pathophysiology of allergic inflammation .
Allergic Conjunctivitis
A pivotal study assessed the efficacy of this compound 0.025% ophthalmic solution in patients with seasonal allergic conjunctivitis (SAC). The results indicated that ketotifen significantly improved symptoms compared to placebo:
- Responder Rate : In a randomized controlled trial involving 519 subjects, the responder rate for ketotifen was 49.5%, compared to 33.0% for placebo (p = 0.02) and significantly better than levocabastine (p < 0.05) .
- Symptom Relief : Ketotifen demonstrated superior efficacy in reducing ocular itching, hyperemia, and other symptoms post-allergen challenge (p < 0.001) across multiple time points .
Study | Treatment Group | Responder Rate | p-value |
---|---|---|---|
Abelson et al. (2003) | Ketotifen 0.025% vs Placebo | 49.5% vs 33.0% | 0.02 |
Multiple-Dose Study | Ketotifen vs Placebo | Significant reduction in ocular itching | <0.001 |
Asthma Management
Ketotifen has also been investigated for its role in asthma management, where it has shown promise in reducing bronchoconstriction and improving lung function:
- Inhibition of Leukotriene-Induced Bronchoconstriction : Research indicates that ketotifen can prevent leukotriene-induced bronchoconstriction, which is critical for asthma control .
- Clinical Outcomes : Studies have reported significant improvements in asthma symptoms with ketotifen treatment compared to placebo, highlighting its utility as an adjunct therapy in asthma management .
Safety Profile
This compound is generally well tolerated with a favorable safety profile. In clinical trials, adverse effects were reported at a low incidence, primarily consisting of mild local reactions such as ocular irritation . No significant systemic adverse events were noted in studies involving both single and multiple doses.
Q & A
Basic Research Questions
Q. What preclinical safety assessments are critical for ketotifen fumarate, and how are mutagenicity/carcinogenicity studies designed?
Methodological Answer: Preclinical safety evaluations require a battery of mutagenicity assays (Ames test, chromosomal aberration test, micronucleus assay) and lifetime carcinogenicity studies in rodents. For this compound, doses exceeding 59,000–70,000× the maximum recommended human ocular dose (MRHOD) in rats/mice showed no carcinogenicity, while fertility impairment in male rats occurred at 8,333× MRHOD via oral administration . Experimental design must account for species-specific metabolic pathways and dose extrapolation to human equivalents.
Q. How can researchers validate analytical methods for this compound quantification in pharmaceutical formulations?
Methodological Answer: Validation involves linearity, sensitivity (LOD/LOQ), precision, and accuracy assessments. Fluorometric methods using 9(10H)-Acridone quenching (linear range: 1–45 mmol/L, LOD: 29.785 µg/sample) and RP-HPLC (retention time: 3.444 min for ketotifen) are robust options. Cross-validation with standard addition methods and statistical tests (t-test, F-test) ensures reliability .
Q. What intestinal absorption mechanisms govern this compound bioavailability?
Methodological Answer: Ketotifen’s absorption follows ascending colon > duodenum > jejunum > ileum due to p-glycoprotein efflux gradients. In-situ studies in rabbits using Lifson’s model confirm transcellular diffusion (log P = 2.2) as the primary pathway, with paracellular convection playing a minor role. Segment-specific permeability (PeA/L) and anatomical reserve length (ARL) calculations are critical for predicting bioavailability .
Advanced Research Questions
Q. How do formulation strategies like solid lipid nanoparticles (SLNs) enhance this compound delivery?
Methodological Answer: SLNs improve solubility and stability via hot homogenization/ultrasonication. Lipids (Triastearin, Compritol) and surfactants (Poloxamer) are optimized for particle size and drug loading. Stability assays under varying pH/temperature and in vitro release profiles (e.g., Franz diffusion cells) validate efficacy. Excipient compatibility studies using DSC/XRD ensure structural integrity .
Q. What role do deuterated analogs (e.g., ketotifen-d3 fumarate) play in pharmacokinetic studies?
Methodological Answer: Isotopic labeling enables precise tracking of ADME (absorption, distribution, metabolism, excretion) via LC/MS/MS. Ketotifen-d3 facilitates discrimination between parent drug and metabolites (e.g., ketotifen N-glucuronide) in human plasma, with LOQ as low as 10 pg/mL. Enzyme incubation (β-glucuronidase) and matrix effect assessments are critical for metabolite quantification .
Q. How do cosolvents modulate this compound’s intestinal permeability?
Methodological Answer: Ethanol (15%), glycerol (30%), and PG (40%) enhance PeA/L by 100% in jejunum/colon via membrane fluidization. Conversely, PEG-400/sorbitol inhibit absorption (72% reduction at 40% sorbitol) by osmotic water flux and H-bonding (Stein’s Rule: 12 H-bonds with sorbitol vs. 8 with PEG). In-situ perfusion models with net water flux (Jw/L) measurements quantify excipient effects .
Q. What contradictions exist in ketotifen’s efficacy data for non-allergic conditions (e.g., neurofibroma pain)?
Methodological Answer: Open-label trials report significant itching/pain reduction (mean scores: 7.8→2.8), but double-blind studies show milder effects (6.6→3.9). Placebo responses (6.0→6.0) highlight trial design biases. Stratification by symptom severity and crossover protocols improve reliability. Mast cell stabilization vs. H1 antagonism mechanisms require further histopathological validation .
Q. How can this compound synergize with anti-inflammatories (e.g., celecoxib) in post-surgical stiffness?
Methodological Answer: In elbow stiffness trials, ketotifen (1.38 mg bid) + celecoxib (200 mg bid) reduces fibrosis recurrence via dual mast cell inhibition (ketotifen) and COX-2 suppression (celecoxib). Blinded MRI assessments of synovial thickness and cytokine profiling (IL-6, TGF-β) are used to quantify synergy .
Q. Methodological Considerations
- Data Contradictions : Address species-specific toxicity (e.g., male rat fertility vs. female rat safety) by incorporating in vitro human organoid models .
- Clinical Trial Design : Use contralateral-eye comparisons (e.g., allergic conjunctivitis studies) to control inter-patient variability .
- Analytical Cross-Validation : Pair fluorometric assays with mass spectrometry to resolve matrix interference in complex biological samples .
Propriétés
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMWBYGMWKGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS | |
Record name | KETOTIFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019837 | |
Record name | (-)-Ketotifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from ethyl acetate). (NTP, 1992), Solid | |
Record name | KETOTIFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ketotifen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Readily soluble, In water, 15.3 mg/L at 25 °C /Estimated/, 7.87e-03 g/L | |
Record name | Ketotifen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | KETOTIFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ketotifen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.2X10-8 mm Hg at 25 °C /Estimated/ | |
Record name | KETOTIFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
34580-13-7, 116655-76-6, 34580-14-8 | |
Record name | KETOTIFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ketotifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34580-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketotifen [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketotifen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Ketotifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ketotifen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETOTIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49220T18G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | KETOTIFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ketotifen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
304 to 307 °F (NTP, 1992), 152-153 °C, 191 °C (fumarate salt) | |
Record name | KETOTIFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ketotifen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | KETOTIFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ketotifen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.